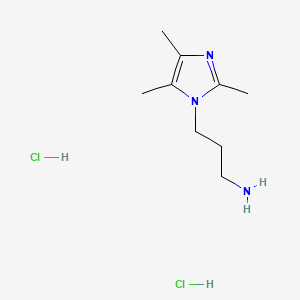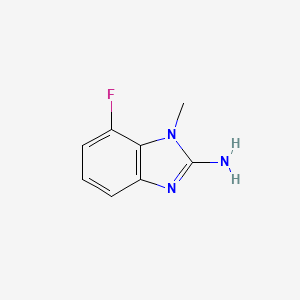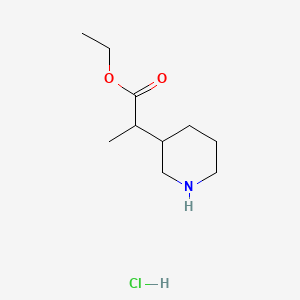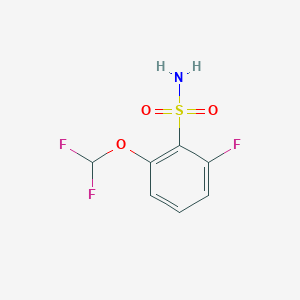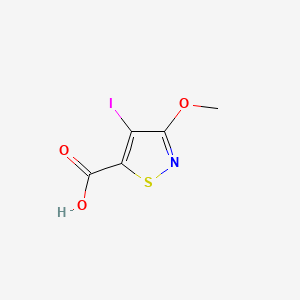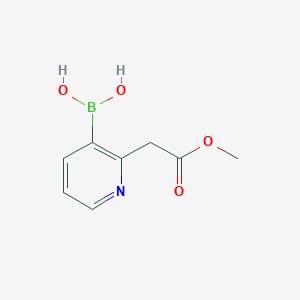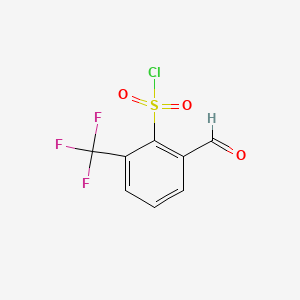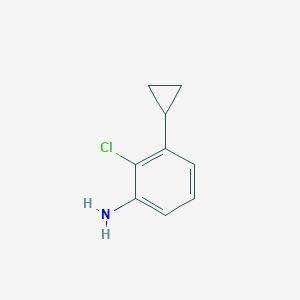
2-Chloro-3-cyclopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-cyclopropylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound features a chloro group at the second position and a cyclopropyl group at the third position on the aniline ring. It is a significant compound in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyclopropylaniline can be achieved through various methods. One common approach involves the cyclopropylation of 2-chloroaniline. This can be done using cyclopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-cyclopropylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropylamines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of 2-substituted-3-cyclopropylanilines.
Oxidation: Formation of 2-chloro-3-cyclopropyl nitrobenzene.
Reduction: Formation of 2-chloro-3-cyclopropylamine.
Aplicaciones Científicas De Investigación
2-Chloro-3-cyclopropylaniline has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-cyclopropylaniline involves its interaction with various molecular targets. The chloro and cyclopropyl groups can influence the compound’s reactivity and binding affinity to biological targets. The compound may exert its effects through pathways involving electron transfer, hydrogen bonding, and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroaniline: Lacks the cyclopropyl group, making it less sterically hindered.
3-Cyclopropylaniline: Lacks the chloro group, affecting its reactivity and binding properties.
2-Chloro-4-cyclopropylaniline: Has a different substitution pattern, leading to different chemical and biological properties.
Uniqueness
2-Chloro-3-cyclopropylaniline is unique due to the presence of both the chloro and cyclopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Propiedades
Fórmula molecular |
C9H10ClN |
|---|---|
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
2-chloro-3-cyclopropylaniline |
InChI |
InChI=1S/C9H10ClN/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6H,4-5,11H2 |
Clave InChI |
BJFWDOSDNULACI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C(=CC=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


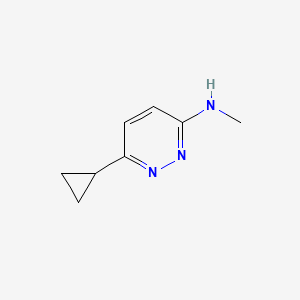
![3-{[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]sulfamoyl}-4-chloro-N,N-dimethylbenzamide hydrochloride](/img/structure/B13457299.png)



![Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13457327.png)
